molecular formula C17H27NO3 B14444971 2-(diethylamino)ethyl 2-butoxybenzoate CAS No. 73728-39-9

2-(diethylamino)ethyl 2-butoxybenzoate

Cat. No.: B14444971
CAS No.: 73728-39-9
M. Wt: 293.4 g/mol
InChI Key: KHYMHBOHKZSTSM-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2-butoxybenzoate (CAS 73728-39-9) is an ester derivative of benzoic acid featuring a diethylaminoethyl ester group and a 2-butoxy substituent. Its molecular formula is C₁₅H₂₃NO₃, yielding a molecular weight of 265.35 g/mol (calculated). The compound’s structure combines a lipophilic butoxy group with a polar tertiary amine, enabling applications in pharmaceutical intermediates or specialty chemical synthesis. Key properties include:

  • Solubility: Likely soluble in organic solvents (e.g., ethanol, dichloromethane) due to the diethylamino group’s basicity and ester functionality.
  • Spectroscopic Features: Distinct NMR signals for the diethylaminoethyl group (e.g., δ ~2.5–3.5 ppm for N–CH₂ protons) and butoxy chain (δ ~0.8–1.7 ppm for methyl/methylene groups) .

Properties

CAS No.

73728-39-9

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-butoxybenzoate

InChI

InChI=1S/C17H27NO3/c1-4-7-13-20-16-11-9-8-10-15(16)17(19)21-14-12-18(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3

InChI Key

KHYMHBOHKZSTSM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)OCCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-butoxybenzoate involves the esterification of 4-amino-3-butoxybenzoic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of 2-(diethylamino)ethyl 2-butoxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Mechanism of Action

2-(diethylamino)ethyl 2-butoxybenzoate exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action results in localized numbness and pain relief . The compound targets specific molecular pathways involved in nerve signal transmission, making it effective as a local anesthetic .

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

  • Structure: Differs in substituents (methoxy at 2-position, ethyl ester vs. diethylaminoethyl ester).
  • Molecular Weight : 180.20 g/mol .
  • Physical Properties: Solubility in ethanol: High (similar to aromatic esters). Lower volatility compared to 2-butoxy derivative due to smaller molecular size.
  • Applications : Used in flavor/fragrance industries, compliant with JECFA/FCC standards for food additives .
  • Key Contrast: Lacks the basic diethylamino group, reducing solubility in acidic aqueous systems compared to the target compound.

2-(Diethylamino)ethyl 4-Aminobenzoate (CAS 59-46-1)

  • Structure: Substitutes 2-butoxy with a 4-amino group.
  • Applications: Restricted to laboratory research (non-pharmaceutical/non-household) due to safety considerations .
  • Safety Profile: Requires handling precautions (e.g., ventilation, protective equipment) typical of amino-containing compounds .

2-(Diethylamino)ethyl 4-Amino-3-Butoxybenzoate Hydrochloride

  • Structure: Combines 3-butoxy and 4-amino substituents; hydrochloride salt form.
  • Solubility Advantage : Hydrochloride salt improves aqueous solubility for biological assays compared to the free base form of the target compound .

2-(Diethylamino)ethyl p-(Ethylthio)benzoate

  • Structure : Replaces 2-butoxy with p-ethylthio group.
  • Key Differences: Electron Effects: Ethylthio is electron-donating (similar to butoxy) but introduces sulfur, altering redox properties. Applications: Supplier data (2 listed) indicate industrial use as a specialty monomer or intermediate .

Comparative Data Table

Property 2-(Diethylamino)ethyl 2-Butoxybenzoate Ethyl 2-Methoxybenzoate 2-(Diethylamino)ethyl 4-Aminobenzoate
Molecular Weight (g/mol) 265.35 180.20 236.30
Substituents 2-butoxy, diethylaminoethyl ester 2-methoxy, ethyl ester 4-amino, diethylaminoethyl ester
Solubility Organic solvents Ethanol, fats Limited aqueous solubility
Applications Pharmaceuticals, intermediates Food additives Laboratory research
Safety Considerations Not specified Low toxicity (food-grade) Requires PPE, ventilation

Research Findings and Implications

  • Synthetic Challenges : Impurities like 2-(4-chlorophenyl) derivatives suggest halogenated intermediates may form during synthesis of analogs.
  • Spectroscopic Differentiation: IR and NMR can distinguish between butoxy/methoxy/amino substituents (e.g., methoxy C–O stretch at ~1250 cm⁻¹ vs. butoxy C–O at ~1200 cm⁻¹) .
  • Biological Activity: Hydrochloride salts (e.g., 4-amino-3-butoxy analog) show enhanced bioavailability, critical for pharmacological studies .

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